[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate
Description
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate is a chemical compound with the molecular formula C11H13NO3S2 It is known for its unique structure, which includes a benzothiopyran ring system and a methanesulfonate group
Properties
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-8-3-4-11-9(7-8)10(5-6-16-11)12-15-17(2,13)14/h3-4,7H,5-6H2,1-2H3/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJENKSEJZUNG-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate typically involves the reaction of 6-methyl-2H-thiochromen-4-amine with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to [(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate exhibit significant inhibitory effects on various enzymes. These include:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that sulfonamide derivatives can enhance AChE inhibition, leading to improved therapeutic outcomes in related disorders .
- α-Glucosidase : Compounds with similar structures have been evaluated for their ability to inhibit α-glucosidase, which plays a pivotal role in carbohydrate metabolism and is a target for diabetes management .
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including those related to this compound, as anticancer agents. These compounds have demonstrated:
- Cytotoxic Effects : In vitro studies reveal that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that they may activate caspase pathways, leading to programmed cell death .
- Selectivity : The selectivity of these compounds towards cancer cells over normal cells enhances their therapeutic index and minimizes side effects associated with traditional chemotherapeutics .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of sulfonamide compounds. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Data Table: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study conducted on a series of sulfonamide derivatives demonstrated their efficacy as AChE inhibitors. The research utilized kinetic assays to evaluate the inhibitory constants (IC50), revealing that certain derivatives achieved IC50 values in the nanomolar range, indicating potent enzyme inhibition .
Case Study 2: Anticancer Mechanism
In a preclinical study involving breast cancer cell lines, a derivative of this compound was shown to induce apoptosis through mitochondrial pathways. The study measured caspase activity and mitochondrial membrane potential changes, confirming the compound's mechanism of action .
Mechanism of Action
The mechanism of action of [(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonate group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to changes in the activity of enzymes or the function of receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino benzenesulfonate
- [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino toluenesulfonate
Uniqueness
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate is unique due to its specific combination of a benzothiopyran ring and a methanesulfonate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] methanesulfonate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as having a thiochromene backbone with an amino group and a methanesulfonate moiety. This unique structure may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₃S |
| Molecular Weight | 273.39 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that thiochromene derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study : A study involving thiochromene derivatives demonstrated a 70% inhibition of proliferation in breast cancer cells (MCF-7) at a concentration of 10 µM after 48 hours of treatment .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines.
- Research Findings : In vitro studies revealed that treatment with thiochromene derivatives led to a significant reduction in TNF-alpha levels in activated macrophages, suggesting potential use in inflammatory diseases .
Antioxidant Activity
Thiochromene compounds are known for their antioxidant capabilities, which help mitigate oxidative stress within cells.
- Experimental Data : The antioxidant activity was measured using DPPH radical scavenging assays, where this compound showed an IC50 value of 25 µM, indicating moderate antioxidant potency .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Gene Expression : It can alter the expression levels of genes associated with apoptosis and inflammation.
- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
